molecular formula C11H12ClN3O B11869431 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11869431
M. Wt: 237.68 g/mol
InChI Key: PZATUMXDZHPGFD-UHFFFAOYSA-N
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Description

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolopyridine core with a chloro substituent and a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of the chloro and tetrahydropyranyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorinated pyridine derivative with a hydrazine derivative can form the pyrazolopyridine core, which is then further functionalized to introduce the tetrahydropyranyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts[][6].

Mechanism of Action

The mechanism by which 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with molecular targets. The chloro and tetrahydropyranyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The pyrazolopyridine core is crucial for its activity, allowing it to participate in various molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran groups but different core structures.

    Pyrazolopyridine derivatives: Compounds with variations in the substituents on the pyrazolopyridine core.

Uniqueness

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to the combination of its chloro and tetrahydropyranyl groups with the pyrazolopyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C11H12ClN3O/c12-8-5-10-9(13-6-8)7-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2

InChI Key

PZATUMXDZHPGFD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=CC(=C3)Cl

Origin of Product

United States

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